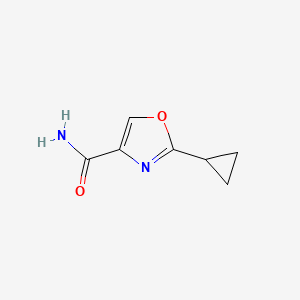

2-Cyclopropyl-1,3-oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

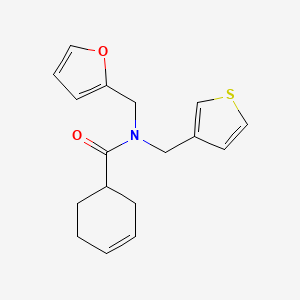

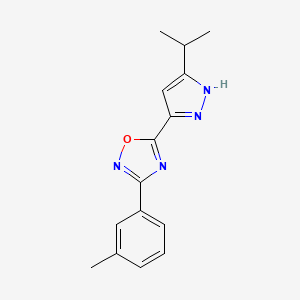

“2-Cyclopropyl-1,3-oxazole-4-carboxamide” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring with a cyclopropyl group attached at the 2-position and a carboxamide group attached at the 4-position .

Aplicaciones Científicas De Investigación

Oxazole Synthesis and Reactivity

A study detailed the efficient synthesis of 2,4-disubstituted oxazoles via a [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy, highlighting the role of bidentate phosphine ligands in tempering the reactivities of in situ-generated gold carbenes, which may open new avenues in oxidative gold catalysis (Luo et al., 2012).

Synthesis of Macrolides

Oxazoles have been utilized as masked forms of activated carboxylic acids, which readily form triamides upon reaction with singlet oxygen, a methodology applied in the synthesis of macrocyclic lactones such as recifeiolide and curvularin, demonstrating oxazoles' utility in complex molecule synthesis (Wasserman et al., 1981).

Novel Compound Synthesis for Anticancer Screening

Research on the synthesis and structural analysis of 1H-1,2,3-triazole-4-carboxamide derivatives has been conducted, with one study focusing on a compound intended for anticancer activity screening. This work exemplifies the use of oxazole and related motifs in the development of new therapeutic agents (Pokhodylo et al., 2021).

Medicinal Chemistry and Biological Evaluation

A novel class of acid ceramidase inhibitors featuring the oxazolone carboxamide motif has been developed, demonstrating significant potential for therapeutic applications in sphingolipid-mediated disorders. This research highlights the chemical optimization process and the identification of potent inhibitors through comprehensive biological evaluation (Caputo et al., 2020).

High-Throughput Synthesis

A high-throughput methodology for the synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries using an integrated synthesis and purification platform has been reported. This approach underscores the significance of oxazole derivatives in accelerating drug discovery cycles (Bogdan & Wang, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclopropyl-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6(10)5-3-11-7(9-5)4-1-2-4/h3-4H,1-2H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKADNDMSPJPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CO2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2587651.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2587654.png)

![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide](/img/structure/B2587658.png)

![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2587667.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587669.png)

![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)